molecular formula C4H4F2N2S B13953363 4-Thiazolamine, 2-(difluoromethyl)-

4-Thiazolamine, 2-(difluoromethyl)-

Cat. No.: B13953363
M. Wt: 150.15 g/mol
InChI Key: HZVGAWJCOKUEEZ-UHFFFAOYSA-N
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Description

4-Thiazolamine, 2-(difluoromethyl)- is a chemical compound with the molecular formula C4H4F2N2S. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolamine, 2-(difluoromethyl)- typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the difluoromethyl group is introduced into the thiazole ring .

Industrial Production Methods

Industrial production of 4-Thiazolamine, 2-(difluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolamine, 2-(difluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolamine, 2-(difluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolamine, 2-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolamine, 2-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C4H4F2N2S

Molecular Weight

150.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C4H4F2N2S/c5-3(6)4-8-2(7)1-9-4/h1,3H,7H2

InChI Key

HZVGAWJCOKUEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)F)N

Origin of Product

United States

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